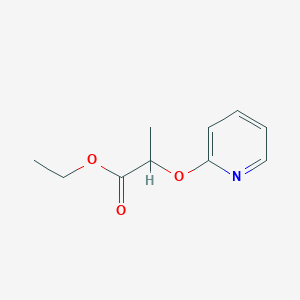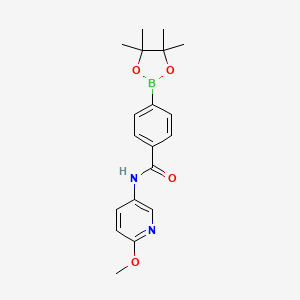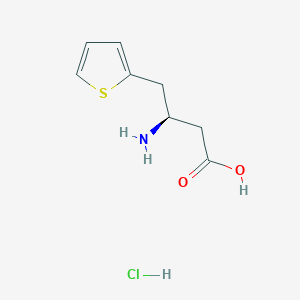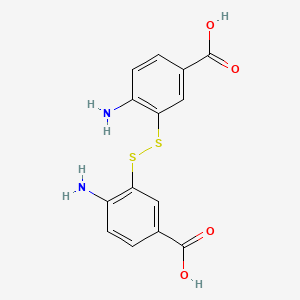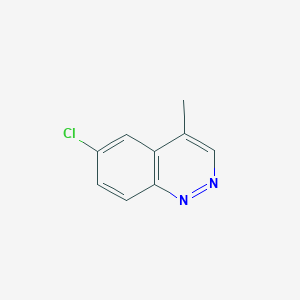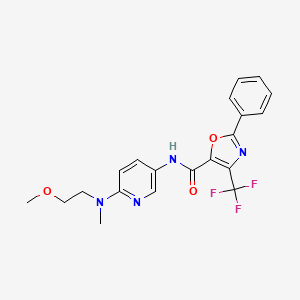
Phytochelatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly-glutathione peptides composed of (Glu-Cys)n-Gly where n is two to seven. They are biosynthesized by glutathione gamma-glutamylcysteinyltransferase and are found in many PLANTS; YEASTS; and algae. They sequester HEAVY METALS.
Applications De Recherche Scientifique
1. Role in Heavy Metal Detoxification and Homeostasis
- Phytochelatins are heavy-metal-binding peptides found in plants, functioning similarly to metallothioneins in animals and some fungi. They are involved in the detoxification and homeostasis of heavy metals in plants (Grill, Winnacker, & Zenk, 1987).
2. Marine Phytoplankton and Metal Interaction
- In marine algae, phytochelatins are produced in response to various metals, including cadmium. This response occurs even at low, environmentally relevant concentrations (Ahner, Kong, & Morel, 1995).
3. Transgenic Plant Applications
- Transgenic Indian mustard plants expressing an Arabidopsis phytochelatin synthase gene showed enhanced tolerance to heavy metals like cadmium and arsenic (Gasic & Korban, 2007).
4. Molecular Mechanisms of Synthesis
- The molecular mechanisms underlying the synthesis of phytochelatins and their regulation have been increasingly elucidated in recent studies, revealing their complex roles in metal detoxification and accumulation (Pal & Rai, 2010).
5. Responses to Environmental Metal Concentrations
- Studies have shown variations in phytochelatin content in response to fluctuations in metal concentrations in natural systems, demonstrating their role in environmental adaptation (Le Faucheur, Behra, & Sigg, 2005).
6. Biosynthetic Regulation and Function
- Research has focused on the biosynthetic regulation of phytochelatins and their function in detoxifying heavy metals, revealing their potential for application in phytoremediation (Hirata, Tsuji, & Miyamoto, 2005).
7. Cadmium Stress in Plants
- Studies have shown the increased production of phytochelatins in plants like Amaranthus hypochondriacus under cadmium stress, highlighting their role in plant adaptation to metal stress (Xie et al., 2019).
Propriétés
Numéro CAS |
98726-08-0 |
|---|---|
Nom du produit |
Phytochelatin |
Formule moléculaire |
C10H16N3O6S- |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |
Clé InChI |
RWSXRVCMGQZWBV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Séquence |
XCG |
Synonymes |
phytochelatin phytochelatins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




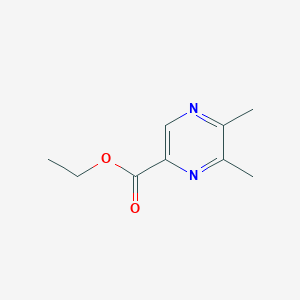
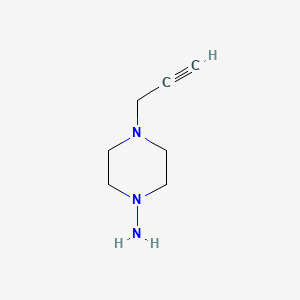
![4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine](/img/structure/B1628894.png)
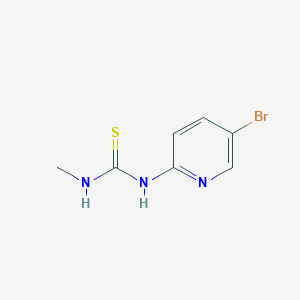
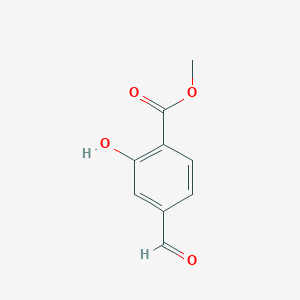
![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)
